molecular formula C6H10O3 B1582888 1-Methoxypentane-2,4-dione CAS No. 6290-50-2

1-Methoxypentane-2,4-dione

Cat. No. B1582888
CAS RN: 6290-50-2
M. Wt: 130.14 g/mol
InChI Key: RZCMFVQMQKCVEN-UHFFFAOYSA-N
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Description

1-Methoxypentane-2,4-dione is a chemical compound with the CAS Number: 6290-50-2 and a molecular weight of 130.14 . Its IUPAC name is (3E)-4-hydroxy-1-methoxy-3-penten-2-one .


Molecular Structure Analysis

The molecular formula of 1-Methoxypentane-2,4-dione is C6H10O3 . The compound contains a total of 18 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 ketones (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

1-Methoxypentane-2,4-dione is a liquid to semi-solid at normal temperatures . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Vibrational Analysis and Molecular Structure Investigation

Research conducted by Zahedi-Tabrizi et al. (2015) on derivatives of pentane-2,4-dione, closely related to 1-methoxypentane-2,4-dione, focused on the molecular structure and vibrational properties of these compounds. The study employed Density Functional Theory (DFT) calculations and analyzed IR and Raman spectra to understand the intramolecular hydrogen bond strength and electron delocalization in these compounds. This research is significant in understanding the electronic and structural aspects of such β-diketones (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).

2. Catalytic Reactions Involving Carbonyl Groups

Robertson et al. (2001) explored the use of rhodium complexes in catalyzing reactions involving ethene and carbon monoxide in methanol, producing compounds like 1-methoxypentan-3-one. This study highlights the potential of β-ketophosphine and related complexes in organic synthesis and industrial applications (Robertson, Poole, Payne, & Cole-Hamilton, 2001).

3. Structural and Thermal Properties of β-Diketones

A study by Mahmudov et al. (2011) on cyano-substituted azoderivatives of β-diketones, including pentane-2,4-dione analogs, revealed insights into their structural and thermal stability. This research is crucial for the development of materials and compounds in various industrial and scientific applications (Mahmudov et al., 2011).

4. Study of Tautomerism in Solid-State NMR

Research by Claramunt et al. (2005) focused on the enol form of acetylacetone, a pentane-2,4-dione derivative, using solid-state NMR spectroscopy. Understanding the tautomerism and proton transfer in such compounds is essential for applications in chemical analysis and molecular design (Claramunt et al., 2005).

5. Synthesis and Characterization of Schiff Bases

The synthesis of Schiff bases derived from derivatives of pentane-2,4-dione was investigated by Opozda et al. (2006). This research is relevant for the development of new organic compounds with potential applications in pharmaceuticals and materials science (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

1-methoxypentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCMFVQMQKCVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978678
Record name 1-Methoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxypentane-2,4-dione

CAS RN

6290-50-2
Record name 6290-50-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40978678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium (5.83 g, 243.3 mmol) in dry toluene (62.5 mL) was added ethyl (methyloxy)acetate (24 g, 203.4 mmol) at −5° C. After stirring for 3 h, acetone (14 g, 231.4 mmol) was slowly added, upon which the mixture became brown and viscous. Next added 72 mL of tert-butyl methyl ether, and the reaction mixture was stirred at room temperature for 12 h, after which time the sodium salt precipitated. After collection and washing with additional tert-butyl methyl ether, the sodium salt was dissolved in 46 mL of 20% H2SO4. The contents were extracted with tert-butyl methyl ether and the organic layers concentrated to afford 1-(methyloxy)-2,4-pentanedione (9.76 g, 36.9%). 1H NMR (400 MHz, CDCl3-d3) δ 5.76 (s, 1H), 3.96 (s, 2H), 3.38 (s, 3H), 2.07 (s, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of sodium (5.83 g, 243.3 mmol) in dry toluene (62.5 mL) was added ethyl(methyloxy)acetate (24 g, 203.4 mmol) at −5° C. After stirring for 3 h, acetone (14 g, 231.4 mmol) was slowly added, upon which the mixture became brown and viscous. Next added 72 mL of tert-butyl methyl ether, and the reaction mixture was stirred at room temperature for 12 h, after which time the sodium salt precipitated. After collection and washing with additional tert-butyl methyl ether, the sodium salt was dissolved in 46 mL of 20% H2SO4. The contents were extracted with tert-butyl methyl ether and the organic layers concentrated to afford 1-(methyloxy)-2,4-pentanedione (9.76 g, 36.9%). 1H NMR (400 MHz, CDCl3-d3) δ 5.76 (s, 1H), 3.96 (s, 2H), 3.38 (s, 3H), 2.07 (s, 3H).
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Karapetyan, S Mkrtchyan, J Hefner… - The Journal of …, 2010 - ACS Publications
Functionalized arenes were prepared by chelation-controlled [3 + 3] cyclization/cyclopropane opening reactions of 1-trimethylsilyloxy-1,3-butadienes with benzyloxy- or methoxy-…
Number of citations: 11 pubs.acs.org
J Hefner, P Langer - Tetrahedron Letters, 2008 - Elsevier
Functionalized arenes were prepared by chelation-controlled ‘[3+3] cyclization/homo-Michael’ reactions of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with benzyloxy- or methoxy-…
Number of citations: 13 www.sciencedirect.com
A Suzuki, N Fukuda, T Kajiwara… - … Process Research & …, 2019 - ACS Publications
A novel and practical preparation of the selective phosphodiesterase 10A (PDE10A) inhibitor 1 having the core moiety of a 1,3,5-trisubstituted pyridazin-4(1H)-one has been achieved. …
Number of citations: 4 pubs.acs.org
P Langer - Synlett, 2023 - thieme-connect.com
The present personalized account aims to highlight reactions of epichlorohydrin and epibromohydrin with free and masked dianions. These reactions permit convenient syntheses of a …
Number of citations: 0 www.thieme-connect.com
PW Kent, KR Wood - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter reviews the trihydric alcohols, their ethers, including cyclic ethers of the glycidol type, esters, and compounds in which one, two, or all the three hydroxyl …
Number of citations: 0 www.sciencedirect.com
吉川真人, 福田直弘 - 有機合成化学協会誌, 2021 - jstage.jst.go.jp
Phosphodiesterase 10A (PDE10A) inhibitors are expected as a novel treatment of schizophrenia with no or less adverse effects caused by typical and atypical antipsychotic drugs. In …
Number of citations: 2 www.jstage.jst.go.jp

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